molecular formula C14H16N2O B11048223 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol

1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol

Cat. No.: B11048223
M. Wt: 228.29 g/mol
InChI Key: JIUIJJDCWPFUKB-UHFFFAOYSA-N
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Description

1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL is an organic compound that features a phenyl group, a pyridylmethyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL typically involves the reaction of a phenyl-substituted ethanone with a pyridylmethylamine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the aminoethanol structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL exerts its effects involves interactions with specific molecular targets. The phenyl and pyridyl groups can engage in π-π stacking interactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-PHENYL-2-[(2-PYRIDYLMETHYL)AMINO]-1-ETHANOL
  • 1-PHENYL-2-[(4-PYRIDYLMETHYL)AMINO]-1-ETHANOL
  • 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-2-PROPANOL

Uniqueness: 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL is unique due to the specific positioning of the pyridylmethyl group, which can influence its binding affinity and selectivity towards biological targets. This structural feature can result in distinct pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-phenyl-2-(pyridin-3-ylmethylamino)ethanol

InChI

InChI=1S/C14H16N2O/c17-14(13-6-2-1-3-7-13)11-16-10-12-5-4-8-15-9-12/h1-9,14,16-17H,10-11H2

InChI Key

JIUIJJDCWPFUKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CN=CC=C2)O

Origin of Product

United States

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